4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide
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Overview
Description
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with a difluoromethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group to a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. These methods often employ commercially available reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and specific catalysts or initiators .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzene derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
Scientific Research Applications
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new difluoromethylated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-N-methylbenzene-1-sulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-N-methylbenzene-1-sulfonamide: Lacks the fluorine atoms, resulting in different chemical properties.
4-(Chloromethyl)-N-methylbenzene-1-sulfonamide: Contains a chloromethyl group, leading to different reactivity and applications.
Uniqueness
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H9F2NO2S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-11-14(12,13)7-4-2-6(3-5-7)8(9)10/h2-5,8,11H,1H3 |
InChI Key |
OYHYNLVKGFTKAI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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